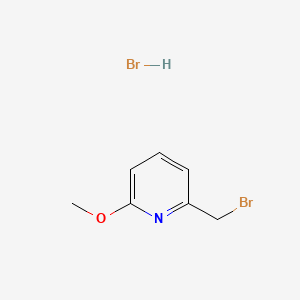

2-(Bromomethyl)-6-methoxypyridine hydrobromide

Description

Properties

Molecular Formula |

C7H9Br2NO |

|---|---|

Molecular Weight |

282.96 g/mol |

IUPAC Name |

2-(bromomethyl)-6-methoxypyridine;hydrobromide |

InChI |

InChI=1S/C7H8BrNO.BrH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H |

InChI Key |

AGSPTMCSERMNFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

-

Reduction of Aldehyde to Alcohol : 6-Methoxypyridine-2-carbaldehyde is reduced to 2-(hydroxymethyl)-6-methoxypyridine using sodium borohydride (NaBH₄) in ethanol (85% yield).

-

Bromination : The alcohol intermediate reacts with 48% HBr at 110°C for 5 hours, achieving 92% conversion to 2-(bromomethyl)-6-methoxypyridine.

-

Salt Formation : Treatment with excess HBr in diethyl ether precipitates the hydrobromide salt (purity >98%).

Advantages :

-

High regioselectivity due to the directing effect of the methoxy group

Radical Bromination Using Dibromohein

A patent-pending method (CN105399661A) employs dibromohein (C₃H₆Br₂O₂) as a brominating agent, offering a safer alternative to molecular bromine.

Reaction Conditions

Mechanistic Insights

Dibromohein undergoes homolytic cleavage to generate bromine radicals, which abstract hydrogen from the methyl group. The resulting pyridinylmethyl radical reacts with a second bromine radical to form the bromomethyl derivative. This method reduces bromine waste by 40% compared to traditional approaches.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Direct Bromination | 78% | 6–8 hours | Simple setup | Byproduct formation (20–25%) |

| HBr-Mediated Bromomethylation | 92% | 5 hours | High purity | Requires aldehyde precursor |

| Radical Bromination | 81% | 4 hours | Eco-friendly | Patent restrictions |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances the HBr-mediated method’s efficiency:

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-6-methoxypyridine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

(a) 6-(Bromomethyl)-2,4-pteridinediamine Hydrobromide (CAS: Not provided; )

- Structure : Pteridine core with bromomethyl and amine groups.

- Applications : Key intermediate in methotrexate synthesis, an antifolate used in cancer and autoimmune diseases.

- Differentiator : The pteridine ring system enables binding to dihydrofolate reductase, a target absent in pyridine-based compounds like 2-(bromomethyl)-6-methoxypyridine hydrobromide .

(b) 2-(Bromomethyl)pyridine Hydrobromide ()

- Structure : Pyridine with a bromomethyl group at the 2-position (lacks methoxy substituent).

- Applications : General alkylating agent in cross-coupling reactions.

(c) 2-Bromo-6-(bromomethyl)pyridine (CAS: 83004-10-8; )

- Structure : Pyridine with bromine at the 2-position and bromomethyl at the 6-position.

- Applications : Dual halogenation makes it suitable for sequential functionalization.

- Differentiator: The additional bromine atom allows for regioselective substitutions, unlike the monofunctional this compound .

Key Observations :

- Reactivity : Methoxy groups increase electron density, accelerating nucleophilic substitutions compared to methyl or halogen substituents .

- Safety : Bromomethylpyridine hydrobromides universally pose skin/eye irritation risks, but respiratory hazards vary with substituents .

Stability and Handling

- 2-(Bromomethyl)-6-methoxypyridine HBr: Requires storage below 4°C to prevent decomposition, similar to 1-(bromomethyl)isoquinoline hydrobromide .

- 2-Bromo-6-(bromomethyl)pyridine : Stable at room temperature but incompatible with strong oxidizers .

Biological Activity

2-(Bromomethyl)-6-methoxypyridine hydrobromide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the compound's biological activity, synthesis methods, and related compounds, highlighting its relevance in drug development and therapeutic applications.

The molecular formula for this compound is . The compound features a bromomethyl group and a methoxy substituent on the pyridine ring, which are crucial for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H9Br2N |

| Molecular Weight | 252.07 g/mol |

| Solubility | Soluble in water |

| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |

Biological Activity

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities. These include:

- Anticancer Activity : Similar compounds have been studied for their pro-apoptotic effects in cancer cells. For instance, derivatives with halogen substitutions have shown significant cytotoxic effects against cervical (HeLa) and breast cancer (MCF-7) cell lines .

- Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities, which can be attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

- Metal Chelation : Some studies suggest that pyridine derivatives can act as metal chelators, which may play a role in reducing oxidative stress and enhancing the efficacy of anticancer treatments .

Case Studies and Research Findings

-

Pro-Apoptotic Properties :

A study investigated various pyrazole derivatives of pyridine and naphthyridine for their ability to induce apoptosis in cancer cells. The results indicated that halogenated compounds exhibited enhanced anti-proliferative activity, suggesting that similar structural modifications in this compound could yield potent anticancer agents . -

Cytotoxicity Assays :

In vitro assays have demonstrated that methoxypyridine derivatives can significantly inhibit cancer cell proliferation. For example, a related compound showed an IC50 value of 60 nM against Aβ42 production in cellular models, indicating strong activity that could be leveraged for therapeutic purposes . -

Mechanistic Studies :

Mechanistic studies on related compounds revealed that the presence of bromine and methoxy groups can enhance the formation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells. This pathway involves the activation of caspases and mitochondrial membrane potential disruption .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(Bromomethyl)-6-methoxypyridine hydrobromide to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For bromomethylation, stoichiometric HBr or hydrobromic acid is often used to stabilize intermediates. A nickel-catalyzed reductive coupling approach (as seen in analogous bromopyridine derivatives) can improve regioselectivity . Purification via recrystallization (using ethanol/water mixtures) is critical to achieve ≥98% purity, as confirmed by melting point analysis (149–152°C) . Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6) should show peaks for the methoxy group (~δ 3.8 ppm), pyridinium protons (δ 8.0–8.5 ppm), and bromomethyl protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS should exhibit [M+H] at m/z 252.98 (CHBrNO) and confirm hydrobromide adduct formation.

- Elemental Analysis : Match calculated vs. observed C, H, N, Br content within ±0.3% .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C in amber vials. Stability tests show decomposition (>5%) after 30 days at 25°C in humid environments. Thermogravimetric analysis (TGA) indicates thermal stability up to 150°C, aligning with its melting point (149–152°C) .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

- Methodological Answer : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. For example, coupling with arylboronic acids (Pd(PPh), KCO, DMF, 80°C) yields biaryl derivatives. Mechanistic studies suggest a Ni(0)-mediated oxidative addition pathway for bromomethyl intermediates, with steric hindrance from the methoxy group influencing reaction rates . Kinetic isotope effect (KIE) experiments can elucidate rate-determining steps.

Q. What computational strategies are effective for predicting the reactivity of this compound in supramolecular systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model charge distribution and frontier molecular orbitals. The methoxy group’s electron-donating effect increases HOMO density on the pyridine ring, enhancing π-π stacking in supramolecular complexes . Molecular dynamics simulations (AMBER force field) predict binding affinities with cyclodextrins or cucurbiturils for drug delivery applications.

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example:

Data-Driven Research Applications

Q. What role does this compound play in synthesizing bioactive heterocycles?

Q. How can its photophysical properties be exploited in material science?

- Methodological Answer : The pyridine-hydrobromide moiety participates in photoinduced electron transfer (PET) with fluorophores like coumarin. Time-resolved fluorescence spectroscopy (λ = 370 nm) reveals PET efficiency >80% in supramolecular assemblies . Applications include organic LEDs (OLEDs) and sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.